

Octa-O-methylsucrose: A Versatile Tool for Enzymatic and Cellular Studies

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Compound of Interest

Compound Name: Octa-O-methylsucrose

Cat. No.: B15193555

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Octa-O-methylsucrose is a fully methylated derivative of sucrose, rendering it resistant to enzymatic hydrolysis by sucrase-isomaltase and other glycosidases. This property makes it an invaluable tool in various biochemical and physiological studies. As a non-metabolizable sucrose analog, it serves as an excellent negative control to dissect the specific roles of sucrose metabolism, transport, and signaling in cellular processes. These application notes provide detailed protocols for utilizing **Octa-O-methylsucrose** in enzymatic assays and cell-based transport studies.

Key Characteristics

Property	Value	Reference
Molecular Formula	C ₂₀ H ₃₈ O ₁₁	[1]
Molecular Weight	454.5 g/mol	[1]
Description	A permethylated, non-hydrolyzable sucrose analog.	
Primary Application	As a negative control in sucrase activity assays and to study sucrose transport and signaling.	

Application 1: Inhibition of Sucrase-Isomaltase Activity

Octa-O-methylsucrose can be employed as a competitive inhibitor to study the kinetics of the intestinal enzyme sucrase-isomaltase (SI).[2][3] Due to its structural similarity to sucrose, it can bind to the active site of sucrase but cannot be hydrolyzed, thus blocking the enzyme's activity.

Experimental Protocol: In Vitro Sucrase Inhibition Assay

This protocol outlines the steps to determine the inhibitory effect of **Octa-O-methylsucrose** on sucrase activity, typically sourced from intestinal brush border membrane vesicles or a Caco-2 cell lysate.

Materials:

- Sucrase-isomaltase enzyme preparation (e.g., rat intestinal acetone powder, Caco-2 cell lysate)
- Sucrose (substrate)
- Octa-O-methylsucrose** (inhibitor)
- Phosphate buffer (pH 6.8)

- Glucose oxidase/oxidase (GOPOD) reagent for glucose quantification
- Microplate reader

Procedure:

- Enzyme Preparation: Prepare a stock solution of the sucrase-isomaltase enzyme in cold phosphate buffer.
- Substrate and Inhibitor Preparation: Prepare stock solutions of sucrose and **Octa-O-methylsucrose** in phosphate buffer.
- Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:
 - Control: Enzyme + Buffer + Sucrose
 - Inhibitor: Enzyme + **Octa-O-methylsucrose** + Sucrose
 - Blank (No Enzyme): Buffer + Sucrose
 - Blank (No Substrate): Enzyme + Buffer
- Reaction Initiation: Pre-incubate the enzyme with **Octa-O-methylsucrose** (or buffer for the control) at 37°C for 10 minutes.
- Start Reaction: Add sucrose to all wells to initiate the enzymatic reaction.
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 15, 30, 60 minutes).
- Reaction Termination: Stop the reaction by adding a stop solution (e.g., heat inactivation at 95°C for 5 minutes or addition of a chemical inhibitor).
- Glucose Quantification: Add GOPOD reagent to each well and incubate at 37°C for 20 minutes. Measure the absorbance at 510 nm using a microplate reader.
- Data Analysis: Calculate the rate of glucose production in each reaction. Determine the percentage of inhibition by **Octa-O-methylsucrose** and, if performing a dose-response experiment, calculate the IC50 value.

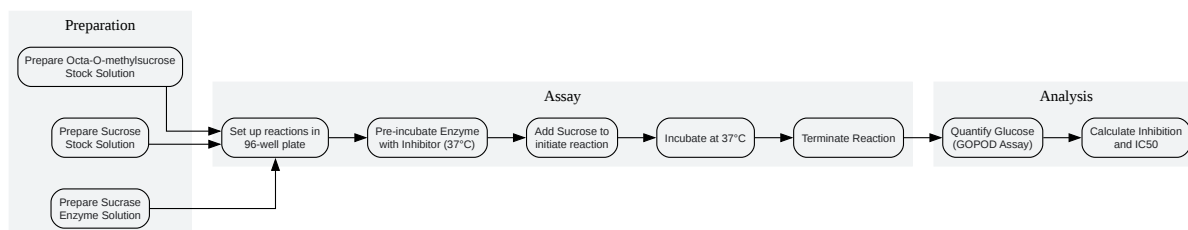
Expected Quantitative Data

The following table illustrates the expected outcome of a sucrase inhibition assay using a fixed concentration of **Octa-O-methylsucrose**.

Condition	Sucrose Concentration (mM)	Rate of Glucose Production ($\mu\text{mol}/\text{min}/\text{mg}$ protein)	% Inhibition
Control	10	1.5	0%
+ Octa-O-methylsucrose (1 mM)	10	0.3	80%
Control	20	2.8	0%
+ Octa-O-methylsucrose (1 mM)	20	0.8	71%
Control	50	5.2	0%
+ Octa-O-methylsucrose (1 mM)	50	2.5	52%

Note: The above data is hypothetical and serves to illustrate the expected trend of competitive inhibition.

Experimental Workflow for Sucrase Inhibition Assay



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Workflow for determining sucrase inhibition by **Octa-O-methylsucrose**.

Application 2: Intestinal Transport Studies Using Caco-2 Cell Monolayers

The human colon adenocarcinoma cell line, Caco-2, is a well-established in vitro model for studying intestinal drug and nutrient absorption.[4] When cultured on semi-permeable supports, Caco-2 cells differentiate into a polarized monolayer with a brush border, mimicking the intestinal epithelium. **Octa-O-methylsucrose** can be used in this model to differentiate between passive diffusion and carrier-mediated transport of sucrose and to act as a control for studies on sucrose transporters like SGLT1.

Experimental Protocol: Caco-2 Cell Permeability Assay

This protocol describes how to assess the permeability of **Octa-O-methylsucrose** across a Caco-2 cell monolayer.

Materials:

- Caco-2 cells

- 24-well Transwell® plates with polycarbonate membrane inserts (0.4 µm pore size)
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
- Hanks' Balanced Salt Solution (HBSS)
- **Octa-O-methylsucrose**
- Lucifer yellow (for monolayer integrity testing)
- LC-MS/MS system for quantification

Procedure:

- Cell Culture: Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6×10^4 cells/cm².
- Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for monolayer formation and differentiation.
- Monolayer Integrity: Before the transport experiment, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.
- Transport Experiment (Apical to Basolateral):
 - Wash the monolayer with pre-warmed HBSS.
 - Add HBSS containing a known concentration of **Octa-O-methylsucrose** to the apical (upper) chamber.
 - Add fresh HBSS to the basolateral (lower) chamber.
 - Incubate at 37°C on an orbital shaker.
 - At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

- **Sample Analysis:** Quantify the concentration of **Octa-O-methylsucrose** in the collected samples using a validated LC-MS/MS method.
- **Data Analysis:** Calculate the apparent permeability coefficient (Papp) using the following equation: $P_{app} = (dQ/dt) / (A * C_0)$ Where:
 - dQ/dt is the rate of permeation
 - A is the surface area of the membrane
 - C₀ is the initial concentration in the donor chamber

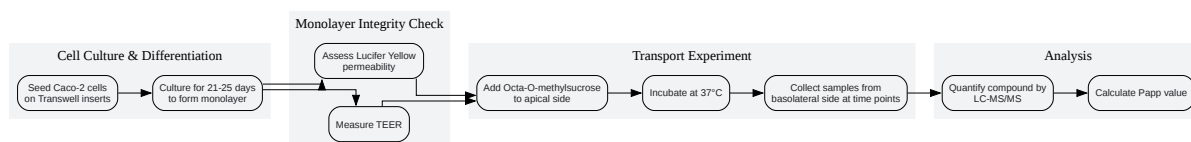
Expected Quantitative Data

The following table shows hypothetical permeability data for sucrose and **Octa-O-methylsucrose** across a Caco-2 cell monolayer.

Compound	Initial Concentration (μM)	Papp (cm/s)	Transport Mechanism
Sucrose	100	5.0×10^{-6}	Active Transport (hydrolyzed) + Paracellular
Octa-O-methylsucrose	100	$< 1.0 \times 10^{-7}$	Primarily Paracellular (low permeability)
Mannitol (Paracellular Marker)	100	1.5×10^{-7}	Paracellular

Note: The expected Papp for **Octa-O-methylsucrose** is low, similar to paracellular markers, as it is not a substrate for active transporters and is not metabolized.

Experimental Workflow for Caco-2 Permeability Assay



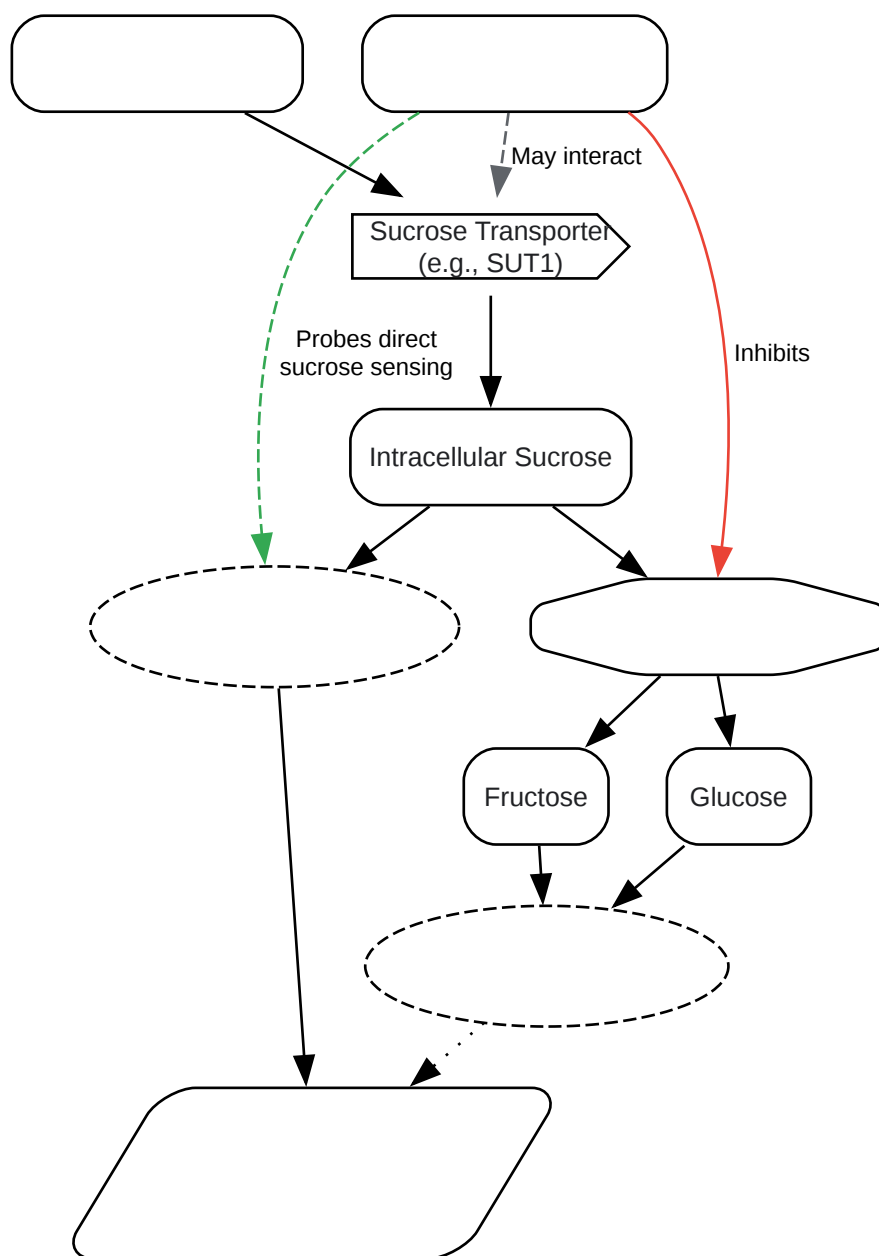
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Workflow for assessing the intestinal permeability of **Octa-O-methylsucrose**.

Application 3: Investigating Sucrose Signaling Pathways

Sucrose is not only a source of energy but also a signaling molecule that can regulate gene expression and metabolic pathways.[5][6] **Octa-O-methylsucrose**, being non-metabolizable, can be used to investigate whether the signaling effects of sucrose are mediated directly by the sucrose molecule itself or require its hydrolysis into glucose and fructose.

Logical Relationship of Sucrose Metabolism and Signaling



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